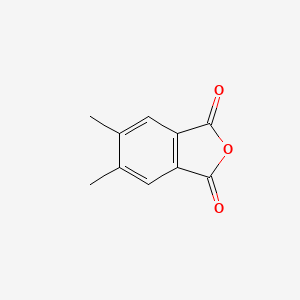

5,6-Dimethyl-2-benzofuran-1,3-dione

Descripción general

Descripción

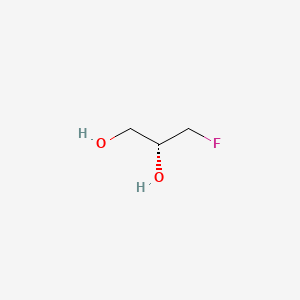

5,6-Dimethyl-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 .

Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2-benzofuran-1,3-dione consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a benzofuran backbone, which is a fused aromatic ring system that combines a benzene ring and a furan ring .Physical And Chemical Properties Analysis

5,6-Dimethyl-2-benzofuran-1,3-dione has a melting point of 206°C and a boiling point of 118-123°C at a pressure of 20 Torr . Its density is predicted to be 1.303±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Anticancer Properties

Benzofuran compounds, including 5,6-Dimethyl-2-benzofuran-1,3-dione, have shown strong biological activities such as anti-tumor properties . Some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Antioxidative Activity

These compounds have antioxidative activities . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Antiviral Activity

Benzofuran compounds have shown antiviral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Synthesis of Other Compounds

5,6-Dimethyl-2-benzofuran-1,3-dione can be used in the synthesis of other complex benzofuran derivatives . These derivatives can have a wide range of applications in chemistry and pharmaceuticals.

Moving on to “4,5-dimethyl-phthalic acid anhydride”:

Organic Transformations

Phthalic anhydride, including its 4,5-dimethyl variant, is a valuable substrate in organic transformations . It can be used to design a wide range of heterocyclic compounds with various properties and applications in chemistry, industry, and pharmaceuticals .

Esterification Reactions

Phthalic anhydride is used in esterification reactions . This process is crucial in the production of plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.

Synthesis of Dyes and Pigments

Phthalic anhydride is used in the synthesis of dyes and pigments . For example, it is used to prepare nanosized copper phthalocyanin blue pigments .

Direcciones Futuras

Benzofuran derivatives, such as 5,6-Dimethyl-2-benzofuran-1,3-dione, have shown promise in various fields of drug invention and development . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on exploring its full therapeutic potential for the treatment of microbial diseases .

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a class of compounds to which 5,6-dimethyl-2-benzofuran-1,3-dione belongs, have been found to exhibit significant activity towards different clinically approved targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, indicating that they may affect multiple pathways .

Result of Action

Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5,6-dimethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQYISATYUYSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975408 | |

| Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-benzofuran-1,3-dione | |

CAS RN |

5999-20-2 | |

| Record name | 1, 5,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 5,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)